molecular formula C6H5ClN4O B11763284 2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile

2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile

Cat. No.: B11763284
M. Wt: 184.58 g/mol
InChI Key: WEUBQBICCCDAFQ-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile ( 900456-49-7) is a versatile and high-value pyrimidine derivative with the molecular formula C 6 H 5 ClN 4 O and a molecular weight of 184.58 g/mol . This compound serves as a crucial synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its molecular structure, featuring an amino group, a chloro substituent, and a carbonitrile group on the pyrimidine ring, makes it a privileged scaffold for constructing more complex molecules. Pyrimidine-5-carbonitrile derivatives are recognized for their significant research value in the development of biologically active compounds. They are frequently explored as core structures in the synthesis of potential therapeutic agents, including COX-2 inhibitors with demonstrated anticancer activity . Furthermore, the pyrimidine core is a key component in the search for potent and selective ligands for various biological targets, such as adenosine receptors (ARs) . The synthetic diversification of the pyrimidine ring allows for the production of a wide variety of derivatives, making this compound a valuable starting point for drug discovery and chemical biology programs . This product is intended for research and development purposes only. CAS Number : 900456-49-7 Molecular Formula : C 6 H 5 ClN 4 O Molecular Weight : 184.58 g/mol SMILES : N#CC1=C(OC)N=C(N)N=C1Cl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

2-amino-4-chloro-6-methoxypyrimidine-5-carbonitrile

InChI

InChI=1S/C6H5ClN4O/c1-12-5-3(2-8)4(7)10-6(9)11-5/h1H3,(H2,9,10,11)

InChI Key

WEUBQBICCCDAFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)N)Cl)C#N

Origin of Product

United States

Preparation Methods

Biginelli Three-Component Reaction

This convergent method constructs the pyrimidine core in a single step, incorporating the 5-cyano group directly. It is ideal for introducing diverse substituents at positions 4 and 6.

Reaction Overview
Components:

  • α-Cyanoketone : Methoxy-substituted acetonitrile derivative (e.g., methoxyacetonitrile)

  • Aldehyde : 4-Chlorobenzaldehyde

  • Guanidine : Guanidine nitrate or hydrochloride
    Catalyst: Acid (e.g., HCl) or piperidine
    Solvent: Ethanol or isopropanol
    Conditions: Reflux or microwave irradiation

Performance Data

ParameterValueSource
Yield45–89%
PurityDepends on purification
Reaction Time4–12 hours (conventional)

Mechanistic Insights
The reaction involves three steps:

  • Condensation : Aldehyde and α-cyanoketone form an enone intermediate.

  • Nucleophilic Addition : Guanidine attacks the enone.

  • Cyclization/Aromatization : Intramolecular cyclization forms the pyrimidine ring with spontaneous aromatization .

Chlorination of Hydroxy Intermediate

This method replaces a hydroxyl group at position 4 with chlorine, assuming a pre-formed 5-cyano-2-amino-6-methoxy-4-hydroxypyrimidine scaffold.

Reaction Overview
Starting Material: 2-Amino-6-methoxy-4-hydroxypyrimidine-5-carbonitrile
Reagent: Phosphorus oxychloride (POCl₃)
Conditions: Reflux in POCl₃
Steps:

  • Reflux starting material with POCl₃.

  • Neutralize with NH₃ solution.

  • Filter, wash, and recrystallize.

Performance Data

ParameterValueSource
Yield54%
PurityCrystallized from ethanol

Limitations
This method requires a pre-synthesized hydroxy intermediate, which may involve additional steps. POCl₃ is corrosive and requires careful handling .

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Substitution High yield (>95%), scalable, minimal wasteRequires cyano-containing starting material
Biginelli Flexible substituent introductionModerate yields, complex purification
Chlorination Direct hydroxyl-to-chloro conversionLimited to pre-formed intermediates

Key Challenges and Solutions

  • Impurity Control :

    • Problem : Residual ADCP or by-products (e.g., 2-amino-4-methoxy-6-(4′,6′-dimethoxy-pyrimidin-2′-ylamino)pyrimidine).

    • Solution : Activated carbon treatment during distillation .

  • Solvent Selection :

    • Problem : Polar protic solvents (e.g., methanol) reduce selectivity.

    • Solution : Use acetone or dimethylformamide (DMF) as polar aprotic solvents .

  • Temperature Sensitivity :

    • Problem : High temperatures promote decomposition.

    • Solution : Optimize at 15–40°C for substitution reactions .

HazardMitigation Strategy
Toxicity Use PPE (gloves, goggles) and fume hoods.
Flammability Avoid open flames; store in inert atmospheres.
Waste Neutralize acidic by-products with NaHCO₃.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino and methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance therapeutic efficacy against diseases such as cancer and diabetes. Recent studies have demonstrated its potential as an anticancer agent, with significant cytotoxic effects observed in vitro against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)18
HeLa (Cervical Cancer)22
A549 (Lung Cancer)25

These results indicate that 2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile effectively inhibits cell viability in a dose-dependent manner .

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is critical for drug development. It binds to target enzymes, occupying their active sites and modulating their activity. This mechanism is particularly relevant in cancer research, where it may influence pathways involved in cell proliferation and survival .

Agrochemicals

This compound is also utilized in the development of herbicides. Its structural properties allow it to act as an intermediate in synthesizing active agricultural chemicals, contributing to crop protection strategies .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials with specific properties. Its unique chemical structure enables the creation of materials that can be tailored for particular applications, including electronic and optical devices.

Case Studies

  • Anticancer Activity : A study documented the synthesis of various derivatives of this compound and their evaluation against multiple cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with specific kinases involved in cancer signaling pathways. The findings suggested that certain modifications could improve selectivity and potency against these targets, paving the way for new therapeutic options .
  • Herbicide Development : A patent described methods for synthesizing 2-Amino-4-chloro-6-methoxypyrimidine derivatives that serve as effective herbicides. The study emphasized the compound's role as an intermediate in producing highly active agricultural chemicals that can combat weed resistance .

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Table 1: Key Structural Differences and Their Implications
Compound Name Substituents (Positions) Key Effects on Properties
2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile 2-NH₂, 4-Cl, 6-OCH₃, 5-CN Methoxy enhances electron density; chloro aids in nucleophilic substitution reactions .
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS 951753-89-2) 6-CF₃ instead of 6-OCH₃ Trifluoromethyl increases lipophilicity and metabolic stability; electron-withdrawing nature alters reactivity .
2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS 85840-23-9) 6-oxo (keto) group instead of 6-OCH₃ Oxo group enhances hydrogen bonding potential; dihydro structure reduces aromaticity, affecting solubility .
2-Chloro-4-methoxypyrimidine-5-carbonitrile (CAS 1106295-93-5) 2-Cl, 4-OCH₃, 5-CN (no amino group) Absence of amino group reduces nucleophilicity; positional isomerism alters reactivity patterns .

Physicochemical Properties

  • Melting Points: Original Compound: Not explicitly reported, but analogs like 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (mp 222°C) and 2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile (mp >240°C) suggest that electron-withdrawing groups (e.g., Br, Cl) increase melting points due to stronger intermolecular forces . Oxo Derivative: Lower solubility in polar solvents compared to methoxy-substituted analogs due to keto-enol tautomerism .
  • Spectroscopic Data: IR: Carbonitrile groups show sharp peaks near 2212 cm⁻¹ across analogs . NMR: Methoxy protons resonate at δ ~3.3–3.6 ppm, while amino protons appear as broad signals near δ 5–8 ppm .

Biological Activity

2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile (commonly referred to as 4-Cl-6-OMe-Pyr-CN) is a pyrimidine derivative with significant biological activity. This compound features a unique structure with a chlorine atom at position 4, a methoxy group at position 6, and a carbonitrile group at position 5, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H6_6ClN3_3O. The presence of functional groups such as the amino, methoxy, and nitrile groups enhances its solubility and reactivity, making it an interesting candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can bind to target enzymes, inhibiting their activity by occupying the active sites. This mechanism is particularly relevant in cancer research, where it may act as an anticancer agent by modulating key molecular pathways involved in cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)18
HeLa (Cervical Cancer)22
A549 (Lung Cancer)25

These results indicate that the compound can effectively inhibit cell viability in a dose-dependent manner .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it shows promise as an inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms in cancer cells. The inhibition of PARP leads to increased DNA damage and apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications at various positions of the pyrimidine ring can significantly affect the compound's potency and selectivity:

Modification Effect on Activity
Substitution at Position 2Enhances binding affinity to target enzymes
Methoxy Group at Position 6Improves solubility and metabolic stability
Nitrile Group at Position 5Contributes to enzyme interaction dynamics

These modifications can lead to derivatives with improved pharmacological profiles.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The findings revealed that this compound significantly reduced cell viability in breast cancer cells compared to controls, suggesting its potential as a therapeutic agent .
  • Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with PARP enzymes. The study demonstrated that treatment with this compound resulted in a marked decrease in PARP activity, leading to enhanced apoptosis in treated cancer cells .

Q & A

Q. Optimization Tips :

  • Solvent Systems : Ethanol or DMSO:water (5:5) improves crystallinity and yield .
  • Temperature : Reflux (80–100°C) ensures complete substitution .
  • Characterization : Use IR to confirm NH₂ (3410–3329 cm⁻¹) and CN (2212 cm⁻¹), and NMR to resolve aromatic protons (δ 7.0–8.4 ppm) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (NH₂: 3410–3329 cm⁻¹; CN: 2212 cm⁻¹; C=N: 1616–1649 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.0–8.4 ppm, while NH₂ groups show broad signals at δ 5.1–6.0 ppm .
  • Mass Spectrometry : Fragmentation patterns (e.g., M+ and M++1 peaks) validate molecular weight and substituent loss (e.g., cleavage of C₇H₇ groups) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 65.24% vs. 65.10%) to confirm purity .

Advanced: How do electron-withdrawing groups (e.g., Cl, CN) influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The chlorine at C4 and carbonitrile at C5 are strong electron-withdrawing groups (EWGs):

  • Activation of Pyrimidine Ring : EWGs increase electrophilicity at C2 and C6, facilitating nucleophilic attacks (e.g., by amines or thiols) .
  • Regioselectivity : Substitution occurs preferentially at C2 over C6 due to steric and electronic effects, as observed in analogs like 4-amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile .
  • Kinetic Control : Reactions with bulky amines (e.g., cyclohexylamine) require prolonged reflux (12–24 hours) to achieve >70% yield .

Advanced: How can contradictory data on reaction yields or spectral assignments be resolved?

Answer:

  • Reproducibility : Standardize solvent systems (e.g., ethanol for crystallization) and heating duration .
  • Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
  • Control Experiments : Compare with analogs (e.g., 4-amino-6-bromophenyl derivatives) to validate spectral trends .
  • Computational Validation : DFT calculations (e.g., using Gaussian) can predict IR/NMR spectra and verify experimental data .

Biological Evaluation: What in vitro models are suitable for assessing this compound’s bioactivity?

Answer:

  • Enzyme Inhibition Assays : Test against diabetes-related targets (e.g., α-glucosidase) using protocols from antidiabetic pyrimidine analogs .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GABAₐ receptors) to explore CNS activity .
  • ADMET Profiling : Measure logP (e.g., ~2.5–3.0) to predict membrane permeability and bioavailability .

Advanced: What strategies enhance the selectivity of functionalization at specific pyrimidine positions?

Answer:

  • Protecting Groups : Temporarily block NH₂ at C2 using acetyl groups to direct substitution to C6 .
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at C4 or C6 .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms at C2, while non-polar solvents (e.g., toluene) promote C6 reactivity .

Mechanistic Studies: How can the compound’s interaction with biological targets be elucidated?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding with proteins (e.g., HIV-1 reverse transcriptase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with enzymes .
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

Data Management: How should researchers handle discrepancies in reported melting points or spectral data?

Answer:

  • Cross-Validation : Compare data with structurally similar compounds (e.g., 4-amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile, mp 222°C ).
  • Purity Checks : Use HPLC (e.g., retention time 0.81 minutes) to confirm >95% purity .
  • Collaborative Reproducibility : Share raw spectral data (e.g., via repositories like Zenodo) for peer validation .

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